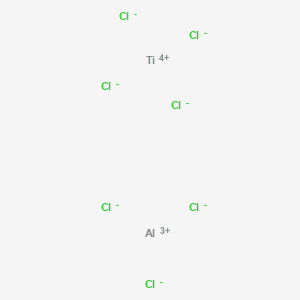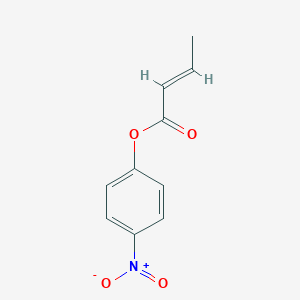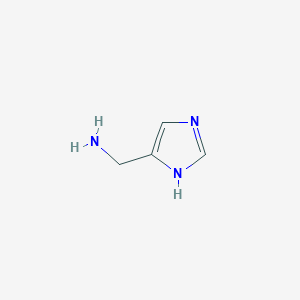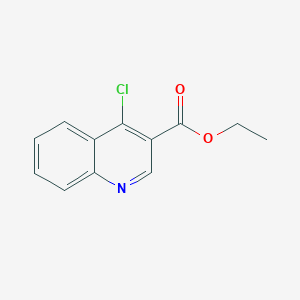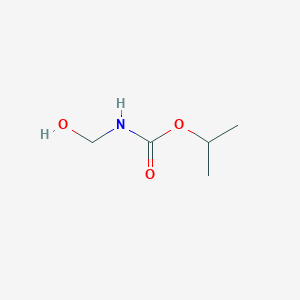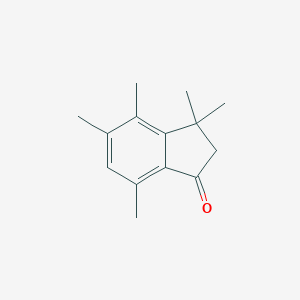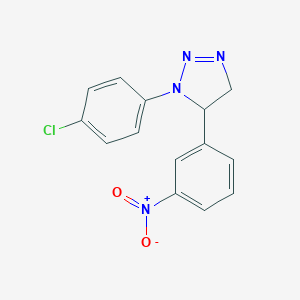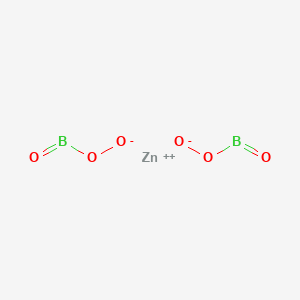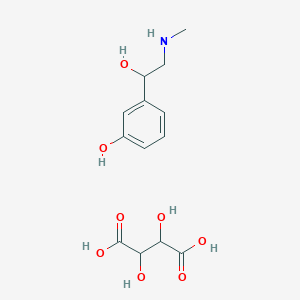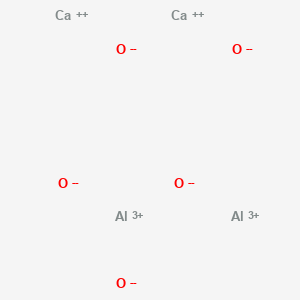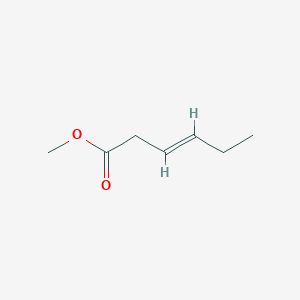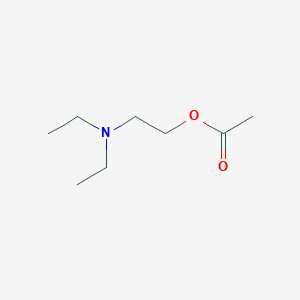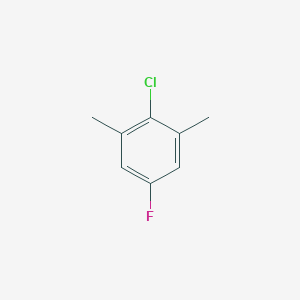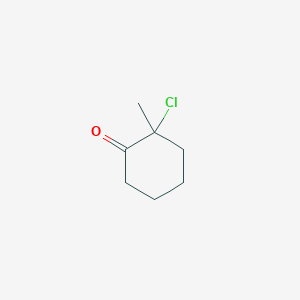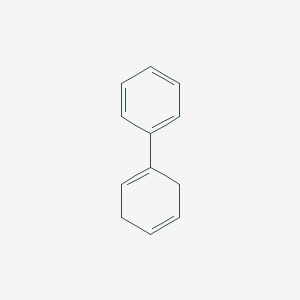
2-Phenyl-1,4-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,4-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. It has been extensively studied due to its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology.
作用机制
The mechanism of action of 2-Phenyl-1,4-cyclohexadiene is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. In pharmacology, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化和生理效应
2-Phenyl-1,4-cyclohexadiene has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. In material science, it has been shown to have unique optical and electronic properties, making it a potential candidate for various electronic and optical applications.
实验室实验的优点和局限性
The advantages of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its ease of synthesis, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in various scientific fields. The limitations of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its sensitivity to air and moisture.
未来方向
There are several future directions for the study of 2-Phenyl-1,4-cyclohexadiene. In pharmacology, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications. In material science, further studies are needed to explore its unique optical and electronic properties and to develop new materials with improved properties. In organic synthesis, further studies are needed to develop new methods for the synthesis of 2-Phenyl-1,4-cyclohexadiene and to explore its potential as a building block for the synthesis of new organic compounds.
合成方法
2-Phenyl-1,4-cyclohexadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene and styrene in the presence of a catalyst to form 2-Phenyl-1,4-cyclohexadiene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia to form the corresponding cyclohexadiene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form 2-Phenyl-1,4-cyclohexadiene.
科学研究应用
2-Phenyl-1,4-cyclohexadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In material science, it has been used as a precursor for the synthesis of various polymers and materials with unique properties. In pharmacology, it has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
属性
CAS 编号 |
13703-52-1 |
|---|---|
产品名称 |
2-Phenyl-1,4-cyclohexadiene |
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
InChI 键 |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
规范 SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
其他 CAS 编号 |
13703-52-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



